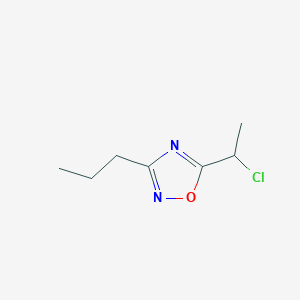

5-(1-Chloroethyl)-3-propyl-1,2,4-oxadiazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of 1,2,4-oxadiazole derivatives can be facilitated by various methods, including ultrasound-promoted synthesis, which offers better yields and shorter reaction times compared to conventional methods (Bretanha et al., 2011). A convenient method for preparing derivatives involves the acylation and cyclization of carboxylic acid hydrazides, leading to high yields of targeted oxadiazoles without the need for purifying intermediate compounds, simplifying the synthesis process (Simurova et al., 2020).

Molecular Structure Analysis

The molecular structure of 1,2,4-oxadiazoles is confirmed through various spectroscopic methods, including 1H NMR, IR, and MS, ensuring the accurate identification of synthesized compounds. These structures, particularly when substituted at specific positions, influence the compound's physical and chemical properties significantly (Tong, 2011).

Chemical Reactions and Properties

1,2,4-Oxadiazole derivatives undergo a range of chemical reactions, enabling the synthesis of various biologically active compounds. For instance, reactions with KCN can lead to trisubstituted oxadiazolylacetonitriles and alkanes, showcasing the versatility of these compounds in synthetic chemistry (Sağırlı & Dürüst, 2018).

Physical Properties Analysis

The physical properties, such as luminescence, of 1,2,4-oxadiazole derivatives, are significantly influenced by their molecular structure. These properties are studied using UV-Vis and fluorescence spectroscopy, providing insights into the potential applications of these compounds in materials science (Ge et al., 2011).

Chemical Properties Analysis

The chemical properties of 1,2,4-oxadiazole derivatives, including reactivity and stability, are pivotal for their application in synthesizing novel compounds with desired biological activities. Studies on novel synthetic routes and the impact of different substituents on these properties are crucial for advancing this field of research (Neel & Zhao, 2018).

科学的研究の応用

Anti-inflammatory and Antimicrobial Properties

5-(1-Chloroethyl)-3-propyl-1,2,4-oxadiazole and its derivatives have been studied for their potential anti-inflammatory and antimicrobial properties. The synthesis of related 3-aryl-5-(n-propyl)-1,2,4-oxadiazoles and their evaluation against inflammation have shown promising results, with certain compounds significantly reducing inflammation. Preliminary antimicrobial activity tests have also indicated that these compounds possess activity against microorganisms like Staphylococcus aureus, Mycobacterium smegmatis, and Candida albicans (Srivastava et al., 2003).

Bioisosteric Properties in Medicinal Chemistry

Oxadiazoles, including 5-(1-Chloroethyl)-3-propyl-1,2,4-oxadiazole, are often used in medicinal chemistry due to their bioisosteric properties. They serve as replacements for ester and amide functionalities in drug molecules, affecting the lipophilicity, metabolic stability, and other pharmacokinetic properties of the compounds. This substitution can significantly impact the drug's overall profile, making 1,2,4-oxadiazoles a valuable component in drug design and optimization (Boström et al., 2012).

Insecticidal and Fungicidal Activities

Compounds containing the 1,2,4-oxadiazole ring have been utilized in the development of insecticides and fungicides. A study designing and synthesizing anthranilic diamide analogues containing 1,2,4-oxadiazole rings demonstrated significant insecticidal activities against certain pests. Furthermore, these compounds also showed potential for structural optimization based on structure-activity relationships (SARs) and comparative molecular field analysis (CoMFA) models (Liu et al., 2017). Additionally, certain 1,3,4-oxadiazole derivatives were prepared as potential fungicides and showed considerable activity against rice sheath blight (Chen et al., 2000).

将来の方向性

The study of oxadiazole derivatives is a vibrant field due to their diverse biological activities. Future research could involve synthesizing this compound and studying its properties and potential biological activities. It could also involve modifying its structure to enhance its properties or biological activity .

特性

IUPAC Name |

5-(1-chloroethyl)-3-propyl-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11ClN2O/c1-3-4-6-9-7(5(2)8)11-10-6/h5H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZHHANWXUVKDMY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NOC(=N1)C(C)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(1-Chloroethyl)-3-propyl-1,2,4-oxadiazole | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2489545.png)

![N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1-phenylcyclopropanecarboxamide](/img/structure/B2489548.png)

![(1R,5S)-3-Methyl-6-oxa-3lambda5-phosphabicyclo[3.1.0]hexane 3-oxide](/img/structure/B2489549.png)

![5-methyl-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]thiophene-2-sulfonamide](/img/structure/B2489550.png)

![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-nitrothiophene-2-carboxamide](/img/structure/B2489553.png)

![N-Methyl-N-[1-(2-pyridin-2-ylethyl)piperidin-4-yl]prop-2-enamide](/img/structure/B2489559.png)

![N-(5-methoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2489563.png)